molecular formula C13H14O4 B2644993 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane CAS No. 33208-47-8

5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane

Cat. No.: B2644993
CAS No.: 33208-47-8
M. Wt: 234.251
InChI Key: YVZYNXNBLFZJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.251 g/mol. This compound is characterized by its unique tricyclic structure, which includes three oxygen atoms and a benzyloxy group. It is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane typically involves multiple steps, starting with the preparation of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the tricyclic system. The benzyloxy group is then introduced through a benzylation reaction, which typically requires the use of benzyl chloride and a base such as sodium hydride.

Chemical Reactions Analysis

5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as hydroxide ions can replace the benzyl group, forming the corresponding alcohol.

Scientific Research Applications

5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets within proteins, while the tricyclic core provides structural rigidity. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane include other tricyclic compounds with oxygen atoms in their structure, such as:

    This compound analogs: These compounds have similar tricyclic structures but may differ in the substituents attached to the core.

    Tricyclic ethers: Compounds with similar tricyclic frameworks but different functional groups.

    Benzyloxy-substituted tricyclic compounds: These compounds share the benzyloxy group but may have different core structures.

The uniqueness of this compound lies in its specific combination of a tricyclic core with three oxygen atoms and a benzyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZYNXNBLFZJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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